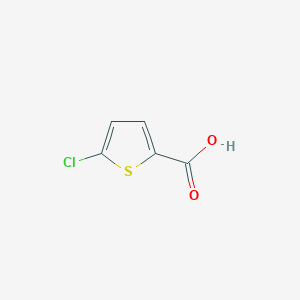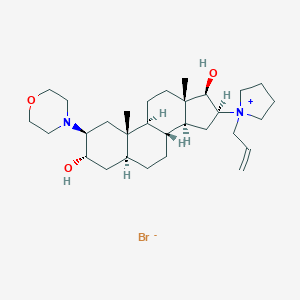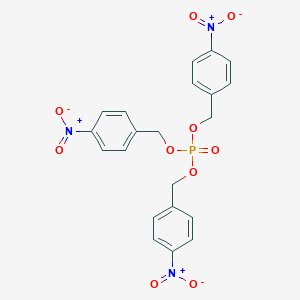
(S)-Fluoxetine Hydrochloride
Overview
Description
(S)-fluoxetine hydrochloride is a hydrochloride obtained by reaction of (S)-fluoxetine with one equivalent of hydrochloric acid. It has a role as an antidepressant and a serotonin uptake inhibitor. It contains a (S)-fluoxetine(1+). It is an enantiomer of a (R)-fluoxetine hydrochloride.
Mechanism of Action
Target of Action
S-(+)-Fluoxetine hydrochloride, also known as (S)-Fluoxetine Hydrochloride, primarily targets the serotonin transporter (SERT) . SERT is a type of monoamine transporter protein that transports serotonin from the synaptic cleft to the presynaptic neuron . This reuptake of serotonin by presynaptic neurons allows the recycling of this neurotransmitter and terminates its action, thus regulating mood .
Mode of Action
S-(+)-Fluoxetine hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) . This results in serotonin staying in the synaptic cleft for a longer period of time than usual, which can lead to prolonged stimulation of the postsynaptic neuron .
Biochemical Pathways
The increased serotonin in the synaptic cleft enhances serotonin stimulation of the postsynaptic neuron. This leads to downstream effects in several biochemical pathways, particularly those involved in mood regulation . These pathways include the serotonergic pathway , which is directly affected by increased serotonin levels, and the dopaminergic and noradrenergic pathways , which are indirectly influenced through serotonin’s modulatory effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of S-(+)-Fluoxetine hydrochloride are crucial for its bioavailability . After oral administration, it is well absorbed from the gastrointestinal tract, widely distributed throughout the body, and extensively metabolized in the liver . It is primarily excreted in the urine . The half-life of S-(+)-Fluoxetine hydrochloride is relatively long, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of S-(+)-Fluoxetine hydrochloride’s action primarily involve changes in neuronal signaling and function due to increased serotonin levels . This can lead to enhanced neural plasticity and changes in the activity of neural circuits involved in mood regulation . At a cellular level, it can affect various processes such as cell growth, survival, and synaptic plasticity .
Action Environment
The action, efficacy, and stability of S-(+)-Fluoxetine hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Its metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup . Furthermore, research suggests that the living environment can influence the antidepressant effects of SSRIs, including fluoxetine .
Biochemical Analysis
Biochemical Properties
S-(+)-Fluoxetine hydrochloride acts primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of serotonin available for binding to the post-synaptic receptor . This compound interacts with the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft . The interaction between S-(+)-Fluoxetine hydrochloride and SERT is characterized by the binding of the compound to the transporter, inhibiting its function and leading to an increase in serotonin levels .
Cellular Effects
S-(+)-Fluoxetine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the serotonergic system, which plays a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, the increased serotonin levels resulting from the action of S-(+)-Fluoxetine hydrochloride can influence the activity of various serotonin receptors, which are involved in numerous cellular signaling pathways .
Molecular Mechanism
The molecular mechanism of action of S-(+)-Fluoxetine hydrochloride involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin . This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling. The compound does not directly activate or inhibit enzymes but influences enzyme activity indirectly through its effects on serotonin levels .
Temporal Effects in Laboratory Settings
The effects of S-(+)-Fluoxetine hydrochloride change over time in laboratory settings. The compound is stable under standard conditions, and its effects on cellular function are typically observed following acute and chronic administration . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with chronic administration leading to adaptive changes in the serotonergic system .
Dosage Effects in Animal Models
The effects of S-(+)-Fluoxetine hydrochloride vary with different dosages in animal models. Lower doses typically result in a significant increase in serotonin levels, while higher doses can lead to a saturation of the serotonin transporter, beyond which no further increase in serotonin levels is observed . High doses of S-(+)-Fluoxetine hydrochloride can also lead to side effects, including changes in behavior and physiology .
Metabolic Pathways
S-(+)-Fluoxetine hydrochloride is metabolized primarily in the liver, mainly through the CYP2D6 enzyme . The primary metabolite is norfluoxetine, which also exhibits SSRI activity . This metabolic pathway involves the conversion of S-(+)-Fluoxetine hydrochloride to norfluoxetine through N-demethylation .
Transport and Distribution
S-(+)-Fluoxetine hydrochloride is well-absorbed following oral administration and is distributed throughout the body . It is highly bound to plasma proteins, which can influence its distribution . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
S-(+)-Fluoxetine hydrochloride, being a lipophilic compound, can diffuse across cell membranes and reach various subcellular compartments. Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter located on the presynaptic membrane . By inhibiting the function of this transporter, S-(+)-Fluoxetine hydrochloride increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling .
Properties
IUPAC Name |
(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872289 | |
| Record name | (+)-(S)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114247-06-2 | |
| Record name | (S)-Fluoxetine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114247-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxetine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114247062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(S)-Fluoxetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(+)-Fluoxetine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S3JZC091 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)

